3-Ethyl-5-methylphenol - 698-71-5

3-Ethyl-5-methylphenol

Catalog Number: EVT-256672
CAS Number: 698-71-5
Molecular Formula: C9H12O
Molecular Weight: 136.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-Ethyl-5-methylphenol, also known as 5-ethyl-m-cresol or m-cresol, 5-ethyl- (8ci), belongs to the class of organic compounds known as meta cresols. These are aromatic compounds containing a meta-cresol moiety, which consists of a benzene ring bearing a methyl group and a hydroxyl group at ring positions 1 and 3, respectively. 3-Ethyl-5-methylphenol exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Outside of the human body, 3-ethyl-5-methylphenol can be found in cereals and cereal products. This makes 3-ethyl-5-methylphenol a potential biomarker for the consumption of this food product.

Gentisic Acid

    Compound Description: Gentisic acid, also known as 2,5-dihydroxybenzoic acid, is a naturally occurring organic compound. It is a minor metabolite of aspirin and is known for its antioxidant and anti-inflammatory properties. [, ]

    Relevance: Gentisic acid is a key intermediate in the bacterial degradation pathway of 3-ethyl-5-methylphenol. Studies have shown that certain Pseudomonas species can utilize 3-ethyl-5-methylphenol as a sole carbon source, and they do so by first oxidizing it to the corresponding gentisic acid derivative. []

3-Hydroxybenzoic Acid

    Compound Description: 3-Hydroxybenzoic acid is a naturally occurring organic compound. It is found in various plants and is a known plant metabolite. []

    Relevance: Similar to gentisic acid, 3-hydroxybenzoic acid serves as a crucial intermediate in the bacterial degradation of 3-ethyl-5-methylphenol. Microbial degradation pathways, particularly those observed in non-fluorescent Pseudomonas, involve the initial oxidation of 3-ethyl-5-methylphenol to 3-hydroxybenzoic acid, followed by further degradation steps. []

3-Hydroxy-4-methylbenzoic Acid

    Compound Description: 3-Hydroxy-4-methylbenzoic acid is an organic compound. []

    Relevance: Studies on the bacterial metabolism of xylenol isomers have indicated that 3-hydroxy-4-methylbenzoic acid is formed as an oxidation product from 2,5-xylenol by a fluorescent Pseudomonas species. This finding suggests a potential structural relationship and metabolic link between 2,5-xylenol and 3-ethyl-5-methylphenol, potentially due to their similar structures and the presence of methyl and hydroxyl groups in both molecules. []

3-Hydroxy-5-methylbenzoic Acid

    Compound Description: 3-Hydroxy-5-methylbenzoic acid is an organic compound. []

    Relevance: Research focusing on the bacterial breakdown of xylenol isomers has demonstrated that a fluorescent Pseudomonas species produces 3-hydroxy-5-methylbenzoic acid during the degradation of 3,5-xylenol. The formation of this compound suggests a possible structural connection and metabolic association between 3,5-xylenol and 3-ethyl-5-methylphenol, likely stemming from their structural similarities and the presence of methyl and hydroxyl groups in both molecules. []

3-Methylgentisic Acid

    Compound Description: 3-Methylgentisic acid, an alkyl-substituted gentisic acid, is an organic compound. It is derived from gentisic acid, which is known for its antioxidant and anti-inflammatory properties. []

    Relevance: Research has shown that 3-methylgentisic acid is produced as an intermediate during the bacterial degradation of 3,5-xylenol. The formation of this compound suggests a structural connection and a metabolic link between 3,5-xylenol and 3-ethyl-5-methylphenol, potentially due to their similar structures and the presence of methyl and hydroxyl groups in both molecules. []

Isoamyl Alcohol

    Compound Description: Isoamyl alcohol, also known as 3-methyl-1-butanol, is a colorless liquid organic compound. It is commonly found as a component of the aroma profile of various fruits and is often used as a flavoring agent. []

    Relevance: A study on the aroma of black truffles (Tuber melanosporum) found a correlation between isoamyl alcohol content and the perceived intensity of the truffle aroma. This research focused on truffles collected from different host tree species (hazel, Portuguese oak, kermes oak, and holm oak) and observed that truffles from Portuguese oak exhibited a more robust aroma compared to others, particularly those from holm oak. This difference in aroma intensity was linked to significantly higher levels of isoamyl alcohol in the Portuguese oak truffles compared to those from holm oak. While not directly related to the structure of 3-ethyl-5-methylphenol, this finding highlights the importance of aromatic compounds, including alcohols like isoamyl alcohol, in shaping the sensory perception of food and natural products, suggesting a potential area of interest in understanding the overall aroma profile associated with 3-ethyl-5-methylphenol in different contexts. []

[1] https://www.semanticscholar.org/paper/3d954ab3e909243594ac0f3d9d67e6c16eb60f2b [] https://www.semanticscholar.org/paper/b518bead4d1882053c601cec69f75bd100e6d733

Properties

CAS Number

698-71-5

Product Name

3-Ethyl-5-methylphenol

IUPAC Name

3-ethyl-5-methylphenol

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

InChI

InChI=1S/C9H12O/c1-3-8-4-7(2)5-9(10)6-8/h4-6,10H,3H2,1-2H3

InChI Key

XTCHLXABLZQNNN-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC(=C1)C)O

Solubility

0.02 M
2.32 mg/mL at 25 °C

Synonyms

3-Ethyl-5-methylphenol

Canonical SMILES

CCC1=CC(=CC(=C1)C)O

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